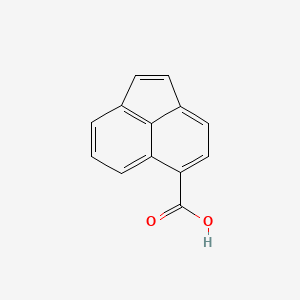

5-Acenaphthylenecarboxylic acid

Vue d'ensemble

Description

5-Acenaphthylenecarboxylic acid is an organic compound with the molecular formula C13H8O2. It is a derivative of acenaphthylene, featuring a carboxylic acid functional group at the 5-position of the acenaphthylene ring system. This compound is typically a white to light yellow crystalline solid and is soluble in common organic solvents such as ethanol, ether, and dichloromethane .

Mécanisme D'action

Mode of Action

The mode of action of 5-Acenaphthylenecarboxylic acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as polycyclic aromatic hydrocarbons (pahs), have been shown to have mutagenic and carcinogenic properties . They are considered as widespread contaminants in air, soil, and water .

Result of Action

Related compounds such as pahs are known to result in lung, skin, and prostate cancer in humans and harm people’s endocrine system .

Action Environment

It’s worth noting that environmental factors can significantly impact the behavior and effects of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-Acenaphthylenecarboxylic acid generally involves the following steps:

Starting Material:

Esterification: Benzo[a]anthracene is then subjected to an acid-catalyzed esterification reaction with tetramethylphenol to form this compound methyl ester.

Hydrolysis: The methyl ester is subsequently hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acenaphthylenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Produces carboxylate salts or other oxidized derivatives.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in various substituted acenaphthylenecarboxylic acid derivatives.

Applications De Recherche Scientifique

5-Acenaphthylenecarboxylic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Used in the study of polycyclic aromatic hydrocarbons and their biological effects.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Employed as an additive in plastic materials and as a precursor for the synthesis of dyes and pigments

Comparaison Avec Des Composés Similaires

5-Acenaphthenecarboxylic acid (C13H10O2): Similar structure but with a different hydrogenation state.

Acenaphthylene-5-carboxylic acid (C13H8O2): Another isomer with a similar molecular formula but different structural arrangement

Uniqueness: 5-Acenaphthylenecarboxylic acid is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Activité Biologique

5-Acenaphthylenecarboxylic acid is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological effects, toxicity, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound is derived from acenaphthene, which consists of a fused ring system containing two benzene rings. Its molecular formula is . The compound is characterized by its carboxylic acid functional group, which contributes to its reactivity and interactions with biological systems.

Toxicological Studies

- Acute Toxicity : Research indicates that this compound exhibits significant acute toxicity. In studies involving rodents, it was found that high doses led to observable effects on body weight and organ health. For instance, a study reported a lethal dose (LD50) of approximately 2 g/kg in rats when administered orally .

- Chronic Exposure Effects : Long-term exposure studies have shown that chronic administration can lead to liver hypertrophy and alterations in serum biochemistry. In a 5-month study involving inhalation exposure, significant increases in liver weight were noted alongside histopathological changes .

- Mutagenicity : The mutagenic potential of this compound has been evaluated using various microbial assays. Results indicated no significant mutagenic activity across multiple strains of Salmonella typhimurium, suggesting that the compound may not pose a mutagenic risk under the conditions tested .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in detoxification and metabolism. It has been observed to affect the detoxification processes in rats, potentially leading to the accumulation of other toxic metabolites . Furthermore, it may influence liver regeneration processes, as indicated by accelerated regeneration rates in treated animals following surgical procedures .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : In an experimental setup involving rats exposed to varying concentrations of the compound, significant changes in liver enzyme levels were recorded, indicating hepatotoxicity. The study concluded that careful monitoring of exposure levels is essential for understanding the compound's safety profile .

- Case Study 2 : A chronic inhalation study revealed that prolonged exposure resulted in respiratory issues alongside liver damage. The findings emphasized the need for further research into the long-term health impacts of this compound, particularly in occupational settings where exposure might be prevalent .

Summary of Findings

Propriétés

IUPAC Name |

acenaphthylene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVILAASJKYMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626643 | |

| Record name | Acenaphthylene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-43-1 | |

| Record name | Acenaphthylene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.